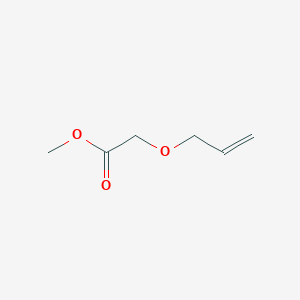Methyl 2-(prop-2-en-1-yloxy)acetate
CAS No.: 25130-82-9
Cat. No.: VC6070366
Molecular Formula: C6H10O3
Molecular Weight: 130.143
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25130-82-9 |
|---|---|
| Molecular Formula | C6H10O3 |
| Molecular Weight | 130.143 |
| IUPAC Name | methyl 2-prop-2-enoxyacetate |
| Standard InChI | InChI=1S/C6H10O3/c1-3-4-9-5-6(7)8-2/h3H,1,4-5H2,2H3 |
| Standard InChI Key | WTZZKRFPAXYNTE-UHFFFAOYSA-N |
| SMILES | COC(=O)COCC=C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Methyl 2-(prop-2-en-1-yloxy)acetate features a methyl ester group (-COOCH₃) and an allyl ether moiety (-O-CH₂-C≡CH) attached to a central acetate backbone. The compound’s IUPAC name, methyl 2-(prop-2-en-1-yloxy)acetate, reflects this structure, while alternative synonyms include methyl 2-prop-2-enoxyacetate and methyl 2-(allyloxy)acetate . Its molecular weight is 128.13 g/mol, and the European Community (EC) number 825-202-3 facilitates regulatory tracking .
Table 1: Key Identifiers of Methyl 2-(Prop-2-en-1-yloxy)acetate
| Property | Value |
|---|---|
| CAS Number | 67500-49-6 |
| EC Number | 825-202-3 |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol |
| GHS Classification | Skin/Eye Irritant (Category 2) |
Synthesis and Manufacturing
Conventional Synthetic Routes
The compound is typically synthesized via Michael addition reactions involving acrylic acid derivatives. For example, a study demonstrated its preparation through the reaction of quinoxaline derivatives with methyl acrylate in the presence of triethylamine, yielding S-alkylated products with efficiencies exceeding 80% . This method emphasizes the compound’s role as an electrophilic partner in nucleophilic substitutions.
Alternative Approaches
Physicochemical Properties
Thermal Stability and Solubility
Methyl 2-(prop-2-en-1-yloxy)acetate is a liquid at room temperature with a boiling point estimated at 180–190°C (extrapolated from analogous esters). It exhibits moderate solubility in polar solvents such as ethanol and acetone but is immiscible with water .
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (300 MHz, DMSO-d₆): δ 5.90–5.70 (m, 1H, CH₂=CH), 4.60 (d, 2H, OCH₂), 3.70 (s, 3H, COOCH₃), 3.50 (t, 2H, SCH₂) .
-
¹³C NMR (75 MHz, DMSO-d₆): δ 170.3 (C=O), 131.5 (CH₂=CH), 70.8 (OCH₂), 52.1 (COOCH₃) .
Mass Spectrometry
Electron ionization (EI-MS) reveals a molecular ion peak at m/z 128 (M⁺), with fragmentation patterns consistent with cleavage at the ester and allyl ether bonds .
Chemical Reactivity and Applications
Role in Organic Synthesis
The compound’s allyl ether group participates in cycloaddition reactions, enabling the synthesis of heterocyclic frameworks. For instance, it serves as a dienophile in Diels-Alder reactions to form six-membered rings, a strategy employed in natural product synthesis .
Regulatory and Environmental Considerations
Environmental Impact
Biodegradation studies are lacking, but its ester group suggests susceptibility to hydrolysis in aqueous environments. Persistent metabolites, if any, require further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume